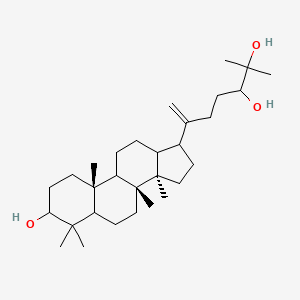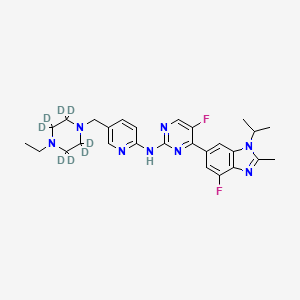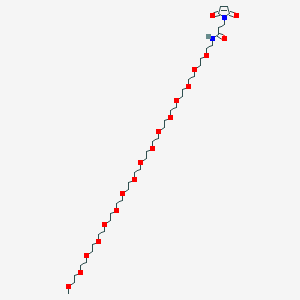
m-PEG16-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG16-Mal: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound connects two essential ligands necessary for the formation of PROTAC molecules, enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG16-Mal involves the conjugation of polyethylene glycol (PEG) with maleimide. The reaction typically occurs under mild conditions to prevent the degradation of the PEG chain. The maleimide group is introduced to the PEG chain through a reaction with maleic anhydride, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: m-PEG16-Mal can undergo substitution reactions where the maleimide group reacts with thiol groups on proteins or other molecules.
Addition Reactions: The maleimide group can also participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing compounds and nucleophiles.
Conditions: Reactions typically occur under mild, aqueous conditions to maintain the integrity of the PEG chain.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins within cells.
Biology:
- Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine:
- Potential therapeutic applications in targeted protein degradation, offering a novel approach to treat diseases caused by aberrant protein function.
Industry:
Mechanism of Action
Mechanism: m-PEG16-Mal functions by connecting two ligands in PROTAC molecules. One ligand targets an E3 ubiquitin ligase, while the other targets the specific protein to be degraded. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways:
Targets: E3 ubiquitin ligase and the specific protein of interest.
Pathways: Ubiquitin-proteasome pathway, which is responsible for the degradation of ubiquitinated proteins
Comparison with Similar Compounds
m-PEG12-Mal: A shorter PEG-based linker with similar properties but different chain length.
m-PEG24-Mal: A longer PEG-based linker, offering different solubility and stability characteristics.
Uniqueness: m-PEG16-Mal offers a balance between chain length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis and other bioconjugation techniques .
Properties
Molecular Formula |
C40H74N2O19 |
|---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C40H74N2O19/c1-46-8-9-48-12-13-50-16-17-52-20-21-54-24-25-56-28-29-58-32-33-60-36-37-61-35-34-59-31-30-57-27-26-55-23-22-53-19-18-51-15-14-49-11-10-47-7-5-41-38(43)4-6-42-39(44)2-3-40(42)45/h2-3H,4-37H2,1H3,(H,41,43) |
InChI Key |
FKWHSTNULIKFMI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


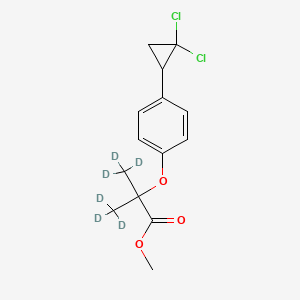
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
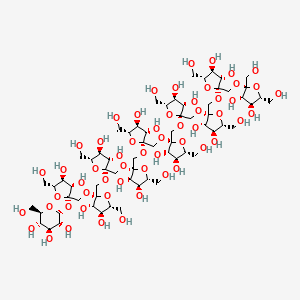
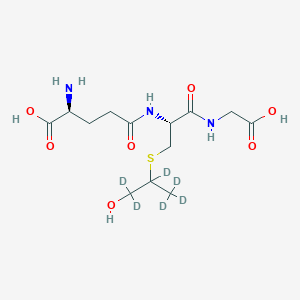
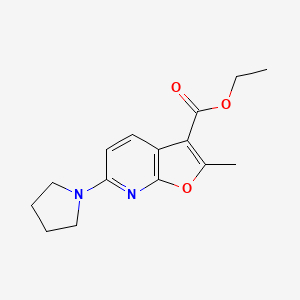
![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
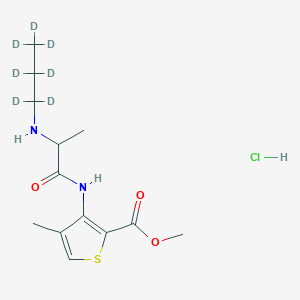
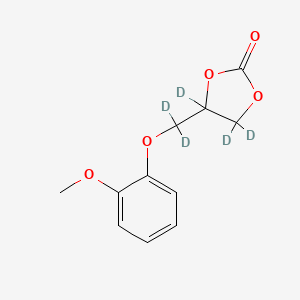
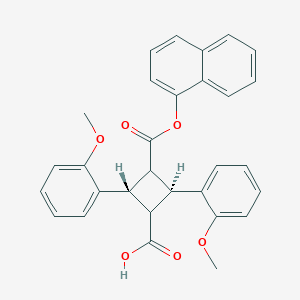
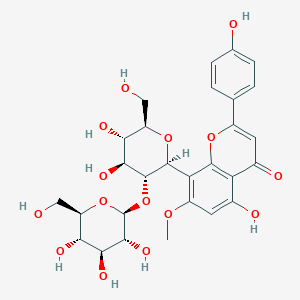
![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
